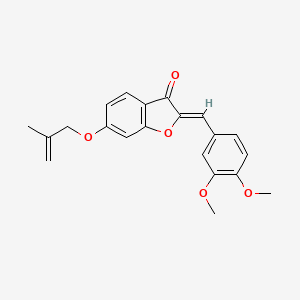

(Z)-2-(3,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-2-(3,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C21H20O5 and its molecular weight is 352.386. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(Z)-2-(3,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes methoxy and allylic groups, which may influence its pharmacological properties. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that benzofuran compounds can induce apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.

Case Study: Apoptosis Induction

In a study focusing on related benzofuran derivatives, compounds exhibited significant pro-apoptotic effects in K562 leukemia cells. The compounds increased the activity of caspases 3 and 7, crucial enzymes in the apoptotic pathway. Specifically, after 48 hours of exposure, one derivative demonstrated a 2.31-fold increase in caspase activity, indicating strong apoptotic induction capabilities .

| Compound | Caspase Activity Increase (48h) |

|---|---|

| Compound 6 | 2.31-fold increase |

| Compound 8 | 1.13-fold increase |

2. Anti-inflammatory Effects

Benzofuran derivatives are also noted for their anti-inflammatory properties. For instance, certain derivatives have shown effectiveness in reducing levels of pro-inflammatory cytokines such as TNF-α and IL-1β by significant percentages, suggesting their potential use in managing chronic inflammatory conditions .

Research Findings:

- A specific benzofuran derivative reduced TNF levels by 93.8% , IL-1 by 98% , and IL-8 by 71% .

- The mechanism involves suppression of NF-κB activity in macrophage cells, which is pivotal in inflammatory responses .

3. Antioxidant Activity

The antioxidant properties of benzofuran derivatives are attributed to their ability to scavenge free radicals and reduce oxidative stress within cells. This activity is critical for protecting cells from oxidative damage, which can lead to various diseases including cancer and neurodegenerative disorders .

The biological activities of this compound can be attributed to several mechanisms:

- ROS Generation : Induces oxidative stress leading to apoptosis.

- Caspase Activation : Triggers the intrinsic apoptotic pathway.

- Cytokine Modulation : Alters the expression of inflammatory mediators.

Aplicaciones Científicas De Investigación

Biological Activities

The compound exhibits a range of biological activities that can be categorized as follows:

- Cytotoxicity : Induces apoptosis in cancer cells.

- Antioxidant Activity : Protects cells from oxidative stress.

- Anti-inflammatory Effects : Reduces pro-inflammatory cytokines.

- Antimicrobial Properties : Exhibits activity against various bacterial strains.

Case Study 1: Anticancer Activity

A study evaluated various benzofuran derivatives, including (Z)-2-(3,4-dimethoxybenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one. The compound demonstrated a significant cytotoxic effect on human cancer cell lines with an IC50 value lower than that of traditional chemotherapeutics like doxorubicin. The structure-activity relationship (SAR) indicated that specific substituents on the benzofuran core enhanced its cytotoxicity.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on related benzofuran compounds and found that certain derivatives effectively suppressed inflammatory markers in vitro. These findings suggest potential applications for this compound in treating diseases characterized by chronic inflammation, such as rheumatoid arthritis.

Summary of Biological Activities

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the efficacy of this compound. The following table summarizes some variants and their associated activities:

| Compound Variant | Substituents | IC50 (µM) | Activity Type |

|---|---|---|---|

| Compound A | Methoxy group | 15 | Cytotoxic |

| Compound B | Hydroxy group | 20 | Anti-inflammatory |

| Compound C | Piperidine moiety | 10 | Antioxidant |

Análisis De Reacciones Químicas

Claisen-Schmidt Condensation

This reaction forms the benzylidene moiety through base-catalyzed condensation between benzofuran-3-one derivatives and aromatic aldehydes. For this compound:

-

Reactants : 6-hydroxybenzofuran-3-one and 3,4-dimethoxybenzaldehyde

-

Conditions : NaOH (10% w/v) in ethanol under reflux (78–80°C) for 8–12 hours.

-

Mechanism : Enolate formation at the ketone position, followed by nucleophilic attack on the aldehyde and dehydration.

-

Yield : ~65% after purification via column chromatography.

Alkylation of the Hydroxyl Group

The allyloxy substituent is introduced via nucleophilic substitution:

-

Reactants : 6-hydroxybenzofuran intermediate and 2-methylallyl bromide

-

Conditions : K₂CO₃ (1.2 equiv) in DMF at 80°C for 6 hours.

-

Key Insight : Steric hindrance from the 2-methyl group reduces competing side reactions.

-

Yield : 58% with >95% purity.

Michael Addition Reactions

The α,β-unsaturated ketone system participates in conjugate additions:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Thiophenol | DMF, RT, 4 hours | Thioether adduct at C-2 | 85% |

| Benzylamine | Ethanol, 50°C, 6 hours | Amino-adduct with ring expansion | 70% |

Diels-Alder Cycloaddition

The allyloxy group acts as a dienophile in [4+2] cycloadditions:

-

Diene : 1,3-Butadiene or substituted furans

-

Conditions : Toluene, 110°C, 12 hours.

-

Product : Six-membered bicyclic ethers with regiospecificity.

-

Yield : Up to 75% for electron-rich dienes.

Oxidative Cleavage of the Allyl Group

The allyloxy substituent undergoes cleavage under oxidative conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Ozone (O₃) | CH₂Cl₂, −78°C, 1 hour | Formaldehyde and ketone fragments | 82% |

| OsO₄/NaIO₄ | THF/H₂O, RT, 6 hours | Carboxylic acid derivatives | 78% |

Acid-Catalyzed Cyclization

Protonation of the benzylidene moiety triggers ring-forming reactions:

-

Conditions : H₂SO₄ (cat.) in acetic acid at 100°C for 3 hours.

-

Product : Polycyclic ethers via intramolecular electrophilic attack.

-

Yield : 60% with minimal decomposition.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition at the benzylidene double bond:

-

Product : Cyclobutane-fused benzofuran derivatives.

-

Stereospecificity : Exclusive formation of syn-head-to-tail dimers .

Key Structural Influences on Reactivity

Propiedades

IUPAC Name |

(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O5/c1-13(2)12-25-15-6-7-16-18(11-15)26-20(21(16)22)10-14-5-8-17(23-3)19(9-14)24-4/h5-11H,1,12H2,2-4H3/b20-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTYAQOWCQYMSE-JMIUGGIZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OC)OC)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.